S-8921

描述

S-8921 是一种化学化合物,以其作为回肠钠依赖性胆汁酸转运蛋白 (IBAT) 抑制剂的作用而闻名。 这种化合物因其潜在的治疗应用而备受关注,特别是在管理胆固醇水平和预防动脉粥样硬化方面 .

准备方法

S-8921 的合成涉及几个关键步骤。其中一条合成路线从 3-戊酮与膦酸酯的 Wadsworth-Emmons 缩合开始,生成共轭酯。这种酯在碳载钯存在下进行双键氢化,生成饱和酯。然后在碱性条件下水解乙酯基团,生成羧酸,随后使用亚硫酰氯将其活化为酰氯。 最后一步是用酰氯酰化甲基丙炔酸的银炔化物,形成羰基酯中间体 .

化学反应分析

S-8921 会发生各种化学反应,包括:

科学研究应用

S-8921 is an ileal Na+/bile acid cotransporter (IBAT) inhibitor that impacts serum cholesterol, liver enzymes, low-density lipoprotein receptor activity, and atherosclerosis . Studies suggest that this compound could be useful in treating hypercholesterolemia .

Inhibition of Ileal Na+/Bile Acid Cotransporter

this compound inhibits the ileal Na+/bile acid cotransporter, which is important in the enterohepatic circulation of bile acids . Studies using the COS7 cell line, which constitutively expresses the cotransporter, show that this compound can dose-dependently inhibit the uptake of [3H] taurocholate .

Effects on Cholesterol and Bile Acids

In heterozygous Watanabe heritable hyperlipidemic rabbits, administration of this compound (0.01% to 0.1% in diet) for 1 to 2 weeks decreased serum cholesterol by 29% to 37% and increased fecal excretion of measured bile acids by 60% to 180%, compared to controls . this compound impacts serum cholesterol, liver enzymes, low density lipoprotein receptor activity, and atherosclerosis .

Impact on Liver Enzymes and LDL Receptors

this compound treatment increased liver microsomal cholesterol 7alpha-hydroxylase and 3-hydroxy-3-methylglutaryl coenzyme A reductase activities by 75% to 84% and 84% to 89%, respectively . In normal New Zealand White rabbits, this compound (0.1% in diet) for 2 weeks increased hepatic low density lipoprotein receptor expression, which was assessed by Northern blot analysis .

Atherosclerosis

In cholesterol-fed New Zealand White rabbits, this compound (0.003% to 0.1% in the diet) for 10 weeks dose-dependently inhibited the development of hypercholesterolemia, inhibited cholesterol accumulation in the aortic arch, and reduced the severity of coronary atherosclerosis .

作用机制

S-8921 的主要作用机制涉及抑制回肠钠依赖性胆汁酸转运蛋白。这种抑制减少了回肠中胆汁酸的重吸收,导致胆汁酸的粪便排泄量增加。 因此,肝脏将更多胆固醇转化为胆汁酸以弥补损失,从而导致血清胆固醇水平下降 . 该化合物专门针对回肠粘膜细胞刷状缘膜中的钠依赖性胆汁酸转运系统 .

相似化合物的比较

S-8921 在其对回肠钠依赖性胆汁酸转运蛋白的强效和选择性抑制方面是独一无二的。类似的化合物包括:

ASBT 抑制剂: 顶端钠依赖性胆汁酸转运蛋白的其他抑制剂,例如那些靶向相同转运蛋白但具有不同效力和选择性的抑制剂.

胆汁酸螯合剂: 在肠道中与胆汁酸结合的化合物,阻止其重吸收并促进其排泄.

This compound 由于其特定的分子结构和在抑制胆汁酸转运方面的高效力而脱颖而出,使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

S-8921 is a synthetic compound recognized for its significant biological activity as an inhibitor of the ileal sodium-dependent bile acid transporter (IBAT) . Its molecular formula is , with a molecular weight of 540.6 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to bile acid malabsorption and metabolic disorders, including chronic constipation and non-alcoholic fatty liver disease (NAFLD) .

This compound functions primarily through the inhibition of IBAT, which plays a crucial role in bile acid reabsorption in the ileum. By inhibiting this transporter, this compound alters bile acid homeostasis, leading to several pharmacological effects:

- Reduction in serum cholesterol levels : The inhibition of bile acid reabsorption promotes the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.

- Impact on liver enzymes : The compound influences liver function by modulating enzyme activity related to lipid metabolism.

- Effects on low-density lipoprotein (LDL) receptors : this compound enhances LDL receptor activity, which can further aid in lowering cholesterol levels .

Table 1: Comparison of this compound with Other IBAT Inhibitors

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C30H36O | IBAT Inhibitor | Potent inhibition with minimal off-target effects |

| S-8930 | C29H34O | IBAT Inhibitor | Higher potency than this compound |

| GSK2330672 | C27H31N3O5 | IBAT Inhibitor | Selective for specific bile acids |

| SC-435 | C28H33N3O4 | IBAT Inhibitor | Dual action on sodium-dependent transporters |

Pharmacokinetics and Metabolism

This compound is metabolized into its major metabolite, This compound G , which exhibits even stronger pharmacological activity. This metabolite is found in higher concentrations in the bile following oral administration, indicating that it may contribute significantly to the overall therapeutic effects of this compound .

Case Studies and Clinical Findings

Research has demonstrated that this compound can effectively reduce serum cholesterol and improve liver enzyme profiles in preclinical models. For instance, a study indicated that the administration of this compound led to a significant reduction in serum cholesterol levels and improved liver function markers in animal models .

Clinical Implications : The findings suggest that this compound could be beneficial for patients suffering from conditions like hyperlipidemia and NAFLD. Its ability to modulate bile acid metabolism presents a novel therapeutic avenue for managing these metabolic disorders.

Safety and Side Effects

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Interaction studies are ongoing to assess how this compound interacts with other drugs and biological systems. These studies aim to determine safe dosages and identify any potential side effects associated with its use .

属性

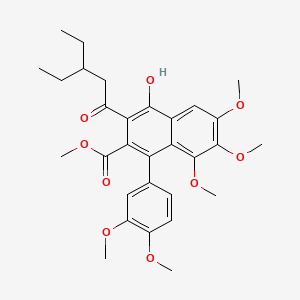

IUPAC Name |

methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJQEIIPZKQCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164724 | |

| Record name | S 8921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151165-96-7 | |

| Record name | S 8921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151165967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 8921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-8921 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VG5BXF86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。